7-Fluoroisoquinoline-5-carbonitrile
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Overview
Description
7-Fluoroisoquinoline-5-carbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several synthetic methodologies for preparing fluorinated isoquinolines, including:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: This approach involves the simultaneous installation of an isoquinoline framework and a fluorine substituent during the cyclization process.
Industrial Production Methods
Industrial production methods for 7-Fluoroisoquinoline-5-carbonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-Fluoroisoquinoline-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Major Products
The major products formed from these reactions include various substituted isoquinolines, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
7-Fluoroisoquinoline-5-carbonitrile has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds due to its unique biological activities.
Materials Science: The compound’s fluorinated structure makes it useful in the development of organic light-emitting diodes and other electronic materials.
Biological Studies: It is used in biological studies to investigate the effects of fluorinated isoquinolines on various biological pathways.
Mechanism of Action
The mechanism of action of 7-Fluoroisoquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activities. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroisoquinoline-5-carbonitrile: Similar in structure but with the fluorine atom at a different position.
7-Fluoro-4-chloroquinoline: A quinoline derivative with both fluorine and chlorine substituents.
Uniqueness
7-Fluoroisoquinoline-5-carbonitrile is unique due to its specific fluorine substitution pattern, which can result in distinct biological activities and physical properties compared to other fluorinated isoquinolines and quinolines .
Biological Activity
7-Fluoroisoquinoline-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis of this compound
The synthesis typically involves the reaction of isoquinoline derivatives with fluorinated reagents and carbonitriles. The specific methods can vary, but they often include multi-step processes that ensure the introduction of the fluorine atom at the 7-position and the cyano group at the 5-position.
Anticancer Activity
Recent studies have demonstrated that 7-fluoroisoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives similar to this compound showed IC50 values in low nanomolar ranges against colorectal cancer cell lines (HCT-116) by inducing G2/M phase arrest and increasing reactive oxygen species (ROS) levels .
Table 1: Cytotoxicity of 7-Fluoroisoquinoline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7-FIQ-5-CN | HCT-116 | <10 | G2/M phase arrest, ROS production |
7-FIQ-5-CN | MCF-7 | <15 | Inhibition of tubulin polymerization |
7-FIQ-5-CN | HepG2 | <20 | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown promising activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Efficacy of 7-Fluoroisoquinoline Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
7-FIQ-5-CN | Staphylococcus aureus | 8 | Cell wall synthesis inhibition |
7-FIQ-5-CN | Escherichia coli | 16 | Metabolic pathway interference |
7-FIQ-5-CN | Mycobacterium tuberculosis | 32 | Disruption of lipid biosynthesis |
Case Studies
- Colorectal Cancer Study : A study evaluated the effects of various fluorinated isoquinoline derivatives on HCT-116 cells. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through ROS-mediated pathways .
- Antimicrobial Resistance : Another research focused on the antimicrobial properties against drug-resistant strains of Mycobacterium tuberculosis. The study found that certain derivatives exhibited lower MIC values compared to standard treatments, suggesting their potential as new therapeutic agents against resistant infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. The presence of the fluorine atom enhances lipophilicity and bioavailability, while the carbonitrile group contributes to its reactivity and interaction with biological targets. Understanding these relationships is crucial for optimizing the efficacy and safety profiles of these compounds.
Properties
Molecular Formula |
C10H5FN2 |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
7-fluoroisoquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-9-3-7(5-12)10-1-2-13-6-8(10)4-9/h1-4,6H |
InChI Key |
ITQBNTIAAQJZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)F)C#N |
Origin of Product |
United States |
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